2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide
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Overview
Description
2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring system substituted with various functional groups. Thiophenes are sulfur-containing heterocycles that are known for their stability and electronic properties, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene structure One common approach is to start with 5-chlorothiophene-2-carboxylic acid, which undergoes acylation to introduce the acetamide group
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine or thiol derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Thiophene-3-carboxamide amine or thiol derivatives.
Substitution: : Various substituted thiophene derivatives.
Scientific Research Applications
2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound's biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: : Its unique properties can be harnessed in materials science and other industrial applications.
Mechanism of Action
The mechanism by which 2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
2-(5-Chlorothiophen-2-yl)ethanamine: : Similar core structure but different functional groups.
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone: : Another chlorothiophene derivative with different reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other thiophene derivatives.
Properties
IUPAC Name |
2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-8-2-1-6(18-8)5-9(15)14-11-7(10(13)16)3-4-17-11/h1-4H,5H2,(H2,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTSITJVHHCYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)CC2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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